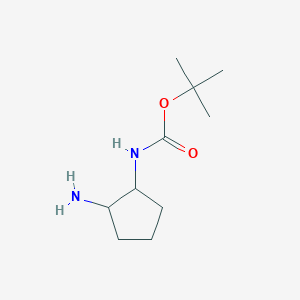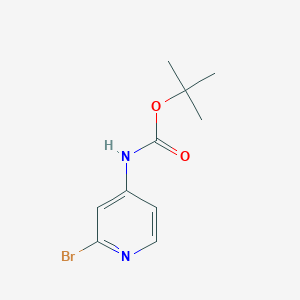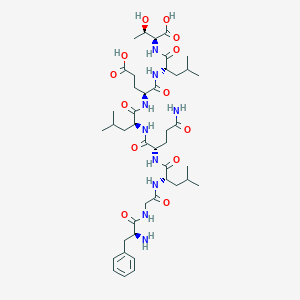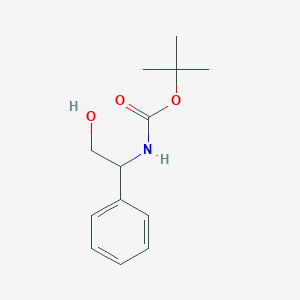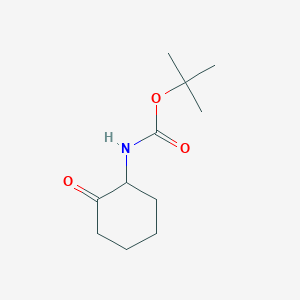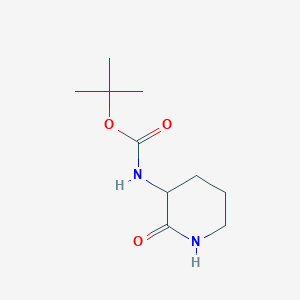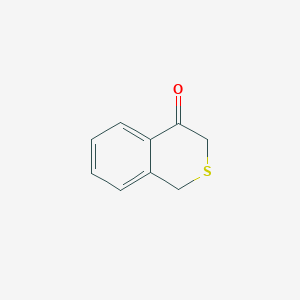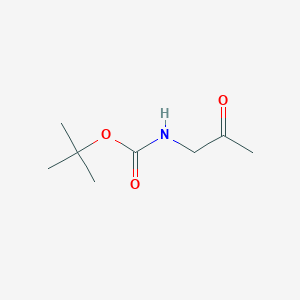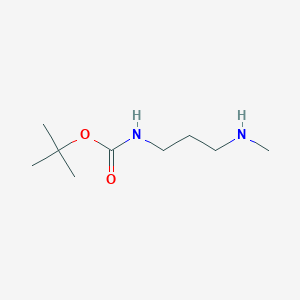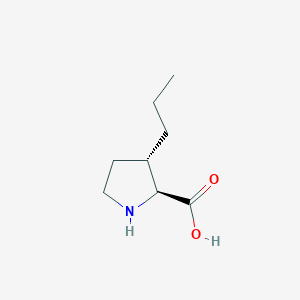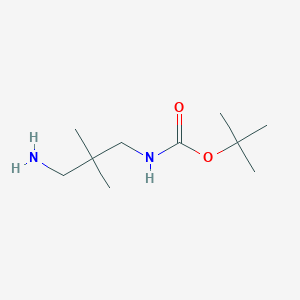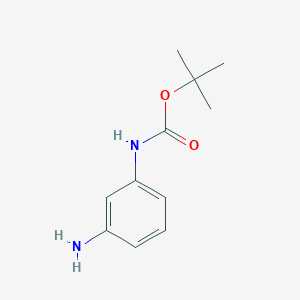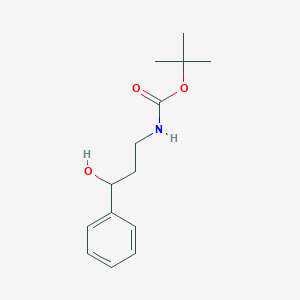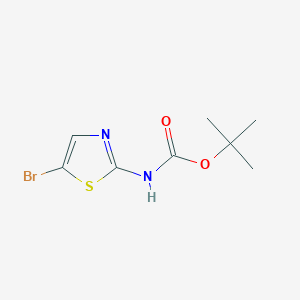
N-Boc-2-Amino-5-bromothiazole
Übersicht
Beschreibung
N-Boc-2-amino-5-bromothiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The N-Boc group refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect the amino functionality during chemical reactions. This compound serves as an intermediate in the synthesis of various biologically active molecules, including those with potential antitumor, antimalarial, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of N-Boc-2-amino-5-bromothiazole and related compounds has been reported through various synthetic routes. For instance, the synthesis of 2-(4-aminophenyl)benzothiazoles, which are structurally related to N-Boc-2-amino-5-bromothiazole, has been achieved by simple, high-yielding routes . Additionally, N-aryl aminothiazoles have been prepared from 2-bromothiazole, indicating that bromothiazoles are key intermediates in the synthesis of aminothiazoles . Furthermore, thiazole-derived N-Boc amino acids have been synthesized, demonstrating the versatility of thiazole intermediates in the production of amino acid derivatives .
Molecular Structure Analysis
The molecular structure of N-Boc-2-amino-5-bromothiazole is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The bromine atom at the 5-position of the thiazole ring is a significant substituent that can influence the reactivity and electronic properties of the molecule. The N-Boc group provides steric bulk and protects the amino group from unwanted reactions .
Chemical Reactions Analysis
N-Boc-2-amino-5-bromothiazole can participate in various chemical reactions due to its reactive sites. The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the thiazole ring. The protected amino group can be deprotected under acidic conditions, enabling its participation in peptide coupling reactions and the synthesis of amino acid derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-Boc-2-amino-5-bromothiazole are not detailed in the provided papers, it can be inferred that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The presence of the bromine atom suggests that it may have a relatively high molecular weight and may be less volatile. The N-Boc group increases the steric hindrance around the amino group, which can affect the solubility and reactivity of the compound .
Relevant Case Studies
Several case studies highlight the biological relevance of thiazole derivatives. For example, 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against breast cancer cell lines . N-Aryl aminothiazoles have been identified as potent cyclin-dependent kinase inhibitors with anticancer activity . Thiazole-derived amino acids have been evaluated as antimalarials, with some compounds showing moderate to good activity against Plasmodium falciparum . Additionally, bromothiazole derivatives have been investigated for their antiproliferative effects on colon cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antibiotic Compounds : The compound has been utilized in the synthesis of antibiotic fragments. Delgado et al. (2006) describe the synthesis of the eastern fragment of the thiazole peptide GE2270 A, a process that involves the regioselective functionalization of 2,4-dibromothiazole (Delgado, Heckmann, Müller, & Bach, 2006).
Anticancer Properties : N-Boc-2-Amino-5-bromothiazole derivatives have shown potential in cancer research. Vale et al. (2017) investigated new bromothiazole derivatives for their antiproliferative and cytotoxic effects on human adenocarcinoma-derived Caco-2 cells, demonstrating significant reduction in cell proliferation and viability (Vale, Correia-Branco, Patrício, Duarte, & Martel, 2017).
Potential in Neurochemistry : Research on analogs of N-Boc-2-Amino-5-bromothiazole has implications in neurochemistry. Pajouhesh and Curry (1998) synthesized isoxazole amino acids, important neuroexcitants, using a diastereoselective alkylation process involving Boc-protected amino acid derivatives (Pajouhesh & Curry, 1998).
Chemoselective Protection of Amines : N-Boc protection, a crucial step in peptide synthesis, involves N-Boc-2-Amino-5-bromothiazole. Sunitha et al. (2008) presented a Bronsted acidic ionic liquid-catalyzed efficient and chemoselective N-Boc protection of various amines (Sunitha, Kanjilal, Reddy, & Prasad, 2008).
Synthesis of DNA Binding Polyamides : Baird and Dervan (1996) described the solid-phase synthesis of DNA-binding polyamides containing N-methylimidazole and N-methylpyrrole amino acids, where N-Boc-2-Amino-5-bromothiazole derivatives play a role (Baird & Dervan, 1996).
Peptide Coupling Reagents Synthesis : In peptide synthesis, 2-halothiazolium-type peptide coupling reagents, involving 2-bromothiazole, have been developed for efficiently coupling sterically hindered amino acids (Wischnat, Rudolph, Hanke, Kaese, May, Theis, & Zuther, 2003).
Antimalarial Research : Thiazole-derived N-Boc amino acids have been synthesized and evaluated as potential antimalarials against the malaria parasite Plasmodium falciparum. Karade et al. (2008) found that these compounds showed moderate to good activity against the parasite (Karade, Acharya, Sathe, & Kaushik, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKBVFFZYCBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961004 | |
| Record name | tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-Amino-5-bromothiazole | |
CAS RN |
405939-39-1 | |
| Record name | tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


